molecular formula C15H23NO2 B11861669 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

Katalognummer: B11861669
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: XZHLZUXWGDZXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol typically involves multiple steps. . The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenylpropanol moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the phenylpropanol moiety would yield an alkane.

Wissenschaftliche Forschungsanwendungen

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenylpropanol groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Hydroxymethyl)piperidine: A simpler compound with a similar piperidine ring structure.

    N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A derivative used in organic synthesis.

    Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate:

Uniqueness

3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is unique due to the presence of both the hydroxymethyl group and the phenylpropanol moiety, which may confer specific biological activities and synthetic utility not found in simpler analogs.

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

3-[4-(hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol

InChI

InChI=1S/C15H23NO2/c17-11-14(13-4-2-1-3-5-13)10-15(12-18)6-8-16-9-7-15/h1-5,14,16-18H,6-12H2

InChI-Schlüssel

XZHLZUXWGDZXQY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC(CO)C2=CC=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.